Japonilure

Vue d'ensemble

Description

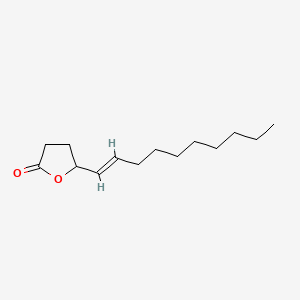

Japonilure is a sex pheromone produced by the female Japanese beetle, Popillia japonica. This compound plays a crucial role in the mating behavior of these beetles, attracting males to females. This compound is a lactone, specifically a 5-dec-1-enyloxolan-2-one, and has been extensively studied for its applications in pest control.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Japonilure involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the lactone ring: This can be achieved through the cyclization of a hydroxy acid intermediate.

Introduction of the alkenyl side chain: This step involves the addition of a decenyl group to the lactone ring, typically through a Grignard reaction or similar organometallic coupling reaction.

Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of starting materials are converted into intermediates.

Catalytic reactions: Efficient catalysts are used to facilitate the cyclization and coupling reactions.

Purification and quality control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Japonilure undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its saturated analogs.

Substitution: this compound can undergo substitution reactions where the alkenyl side chain or the lactone ring is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

Applications De Recherche Scientifique

Introduction to Japonilure

This compound is a well-studied sex pheromone produced by the Japanese beetle (Popillia japonica), which plays a crucial role in mating behaviors and chemical communication among insects. This compound has garnered significant attention in scientific research for its applications in pest management, ecological studies, and understanding insect olfactory systems.

Pest Management

This compound's primary application lies in its use as a pheromone trap for the control of Japanese beetle populations. By exploiting the natural mating behavior of these beetles, researchers have developed traps that utilize this compound to attract and capture male beetles, thereby reducing their population and minimizing damage to crops .

Case Study: Field Trials

- Location : Various agricultural settings in the United States.

- Method : Pheromone traps baited with this compound.

- Outcome : Significant reductions in beetle populations were observed, leading to improved crop yields.

Ecological Research

This compound is also utilized in ecological studies to understand the dynamics of insect populations and their interactions with the environment. Research has shown that different enantiomers of this compound can act as behavioral antagonists, influencing the mating behaviors of closely related species . This aspect is crucial for studying ecological relationships and competition among species.

Case Study: Behavioral Studies

- Focus : Interaction between Popillia japonica and Anomala osakana.

- Findings : (S)-japonilure acts as a behavioral antagonist for Anomala osakana, providing insights into chemical communication and species interactions.

Olfactory Research

The study of this compound has advanced our understanding of insect olfactory systems. Researchers have isolated specific enzymes, such as PjapPDE, that degrade this compound, thus terminating its signaling effect quickly. This rapid degradation is essential for insects to reset their olfactory receptors and respond to new pheromone signals efficiently .

Research Findings

- Enzyme Activity : PjapPDE shows a preference for (R)-japonilure over (S)-japonilure, highlighting the importance of chirality in pheromone signaling .

- Implications : Understanding these mechanisms can lead to innovations in pest control strategies by manipulating olfactory responses.

Comparative Data Table

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pest Management | Use of this compound in traps to control Japanese beetles | Significant reduction in beetle populations |

| Ecological Research | Study of interactions between species using this compound | Insights into competitive behaviors among beetles |

| Olfactory Research | Investigation of enzymatic degradation of this compound | Rapid signal termination enhances olfactory responsiveness |

Mécanisme D'action

Japonilure exerts its effects by acting as a sex pheromone. It is detected by olfactory receptor neurons in the antennae of male Japanese beetles. These neurons are highly sensitive to this compound, triggering a behavioral response that leads males to the source of the pheromone. The molecular targets include specific olfactory receptors that bind to this compound, initiating a signaling cascade that results in attraction behavior.

Comparaison Avec Des Composés Similaires

Buibuilactone: Another pheromone produced by chafer beetles.

Muricatacin: A lactone with similar structural features.

Ant pyrazines: Pheromones produced by ants with similar ecological roles.

Uniqueness of Japonilure: this compound is unique due to its specific role in the mating behavior of Japanese beetles. Its structure, a 5-dec-1-enyloxolan-2-one, is distinct from other pheromones, and its high specificity and effectiveness in attracting male beetles make it a valuable tool in pest control.

Activité Biologique

Japonilure, a semiochemical compound, is primarily recognized as the sex pheromone of the Japanese beetle (Popillia japonica). Its biological activity is notable not only for its role in attracting mates but also for its interactions with other species, particularly in the context of pest management. This article aims to explore the biological activity of this compound, including its mechanisms of action, chiral discrimination, and implications for integrated pest management (IPM).

Chemical Structure and Synthesis

This compound is a chiral compound, specifically identified as (R)-japonilure, which exhibits significant biological activity. Its synthesis has been explored in various studies, highlighting methods that achieve high enantioselectivity. For instance, a catalytic asymmetric synthesis has been developed that yields this compound with 93% enantiomeric excess (ee) . The structural formula is as follows:

The primary biological function of this compound involves its role as a sex pheromone. Males of P. japonica are attracted to females emitting this pheromone, which facilitates mating. Interestingly, the compound also functions as a behavioral antagonist when interacting with the Osaka beetle (Anomala osakana), where the (S)-enantiomer inhibits male responses to (R)-japonilure .

Chiral Discrimination

Research indicates that this compound's enantiomers exhibit distinct biological activities. The (R)-enantiomer acts as an attractant, while even small concentrations of the (S)-enantiomer can inhibit the attraction to the pheromone . Kinetic studies on the enzyme PjapPDE have shown that it preferentially degrades (R)-japonilure more rapidly than (S)-japonilure, with half-lives estimated at approximately 30 ms and 90 ms respectively . This differential degradation plays a crucial role in olfactory signaling and communication among beetles.

Case Studies in Pest Management

This compound has been utilized in various pest management strategies. For instance:

- Trap Efficacy : Studies have demonstrated that traps baited with this compound significantly increase capture rates of P. japonica. In field tests, traps using a combination of this compound and food lures showed improved effectiveness compared to traps without these attractants .

- Integrated Pest Management : The deployment of this compound-based traps has been integrated into IPM programs to monitor and control beetle populations effectively. Research has focused on optimizing trap designs and lure combinations to enhance capture efficiency .

Table 1: Biological Activity of this compound Enantiomers

| Enantiomer | Biological Activity | Half-Life (ms) | Role in Communication |

|---|---|---|---|

| (R)-japonilure | Attractant for males | 30 | Sex pheromone |

| (S)-japonilure | Behavioral antagonist | 90 | Inhibits response to (R) |

Table 2: Trap Capture Rates Using this compound

| Trap Type | Capture Rate (%) | Notes |

|---|---|---|

| Standard Green/Yellow Trap | 75 | High efficiency with dual lure |

| Modified Design | 85 | Enhanced space and specific lure combinations |

Propriétés

Numéro CAS |

64726-91-6 |

|---|---|

Formule moléculaire |

C14H24O2 |

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

5-dec-1-enyloxolan-2-one |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3 |

Clé InChI |

QTGIYXFCSKXKMO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC1CCC(=O)O1 |

SMILES isomérique |

CCCCCCCC/C=C\[C@@H]1CCC(=O)O1 |

SMILES canonique |

CCCCCCCCC=CC1CCC(=O)O1 |

Apparence |

Solid powder |

Key on ui other cas no. |

64726-91-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Japonilure; Bag-A-Bug; EINECS 265-035-8; Caswell No. 275AA; EPA Pesticide Chemical Code 116501; Nuranone; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.